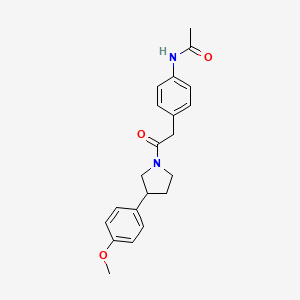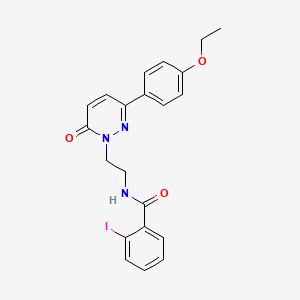![molecular formula C18H23N3O B2502395 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one CAS No. 731815-80-8](/img/no-structure.png)
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one, is a derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. This core structure is a bicyclic amine that has been the subject of various synthetic efforts due to its potential biological activities, including hypotensive effects and interactions with the GABA receptor .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For instance, the preparation of 3-azabicyclo[3.3.0]oct-5-en-7-ones was achieved using cobalt-propargyl alcohol complexes and allyl amides through Nicholas reaction followed by Pauson-Khand cyclization . Similarly, glycinamides, amides, and diamines derivatives were synthesized from the same bicyclic amine, indicating the versatility of this scaffold in generating a variety of functionalized compounds . The synthesis of enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids was accomplished in a single step, showcasing the efficiency of modern synthetic methods .
Molecular Structure Analysis
The molecular structure of derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is characterized by the presence of a bicyclic ring system that can be functionalized at various positions to yield compounds with different biological activities. The stereochemistry of these compounds is crucial, as enantiomerically pure compounds have been synthesized and used as chiral templates or chiral photocatalysts .
Chemical Reactions Analysis
The bicyclic amine core is amenable to various chemical reactions. For example, the Nicholas reaction and Pauson-Khand cyclization are key steps in constructing the bicyclic framework . The compounds can also undergo Michael-type additions to form 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the reactivity of the double bond in the ring system . Furthermore, the presence of functional groups such as amides and amines allows for further derivatization and exploration of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple chiral centers can lead to a variety of stereoisomers with different physical properties, such as solubility and melting points. The bicyclic ring system imparts rigidity to the molecule, which can affect its binding to biological targets. The synthesis of enantiomerically pure compounds is particularly important in this context, as it allows for the investigation of the role of chirality in biological activity .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- The compound has been involved in chemical reactions such as the reduction of 6-hydroxyimino derivatives and nitrosation processes, leading to the synthesis of various bicyclic and tricyclic compounds. These reactions are important for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science (Bondavalli, Ranise, Schenone, & Lanteri, 1978).
Pharmaceutical Research
- Derivatives of this compound have been synthesized and evaluated for their hypotensive activities, indicating potential applications in the development of new therapeutic agents for cardiovascular diseases (Ranise et al., 1983). Another study also reports the synthesis of similar derivatives with observed effects on heart rate and antiarrhythmic activities (Mariani et al., 1983).
Development of Nicotinic Acetylcholine Receptor Agonists
- Research has also been conducted on the preparation of novel azabicyclic amines derived from this compound for potential use in treating cognitive deficits in schizophrenia, showing significant activity in α7 nicotinic acetylcholine receptor assays (Walker, Acker, Jacobsen, & Wishka, 2008).
Synthesis of Heterocyclic Compounds
- The compound is also used in the synthesis of functionally substituted heteroanalogs of bicyclic compounds, which possess a broad spectrum of useful properties. These synthesized compounds can serve as biologically active substances (Baeva, Fatykhov, Galkin, & Lyapina, 2014).
Antibacterial Research
- In antibacterial research, derivatives of this compound have been prepared and evaluated for their activity against various Gram-negative and Gram-positive organisms. These studies are crucial for the development of new antibacterial agents (Kiely et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one' involves the reaction of 1,2-dihydroquinoxaline-2,3-dione with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine in the presence of a suitable reagent.", "Starting Materials": [ "1,2-dihydroquinoxaline-2,3-dione", "1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine" ], "Reaction": [ "To a solution of 1,2-dihydroquinoxaline-2,3-dione (1.0 g, 6.0 mmol) in dry THF (10 mL) under nitrogen, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine (1.5 g, 9.0 mmol) and NaH (0.24 g, 6.0 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a white solid (1.2 g, 80% yield)." ] } | |
Número CAS |
731815-80-8 |
Nombre del producto |
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one |
Fórmula molecular |
C18H23N3O |
Peso molecular |
297.402 |
Nombre IUPAC |
3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H23N3O/c1-17(2)8-12-9-18(3,10-17)11-21(12)15-16(22)20-14-7-5-4-6-13(14)19-15/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
Clave InChI |
SIHAQNJUPWOXJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C3=NC4=CC=CC=C4NC3=O)C)C |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



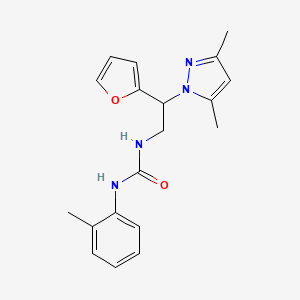
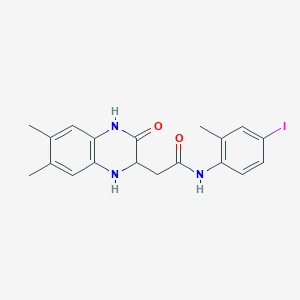
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)
![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)
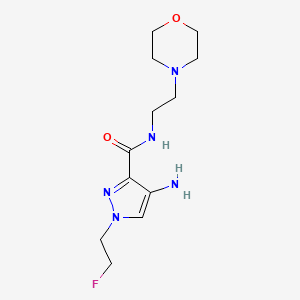
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)
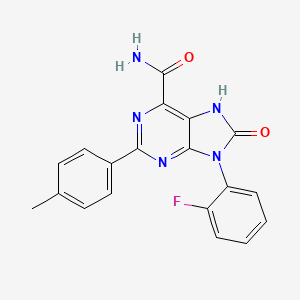
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)
